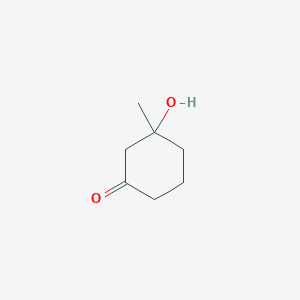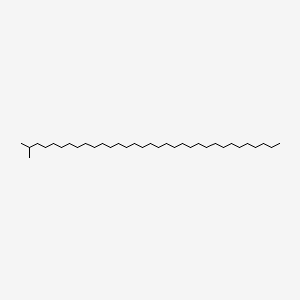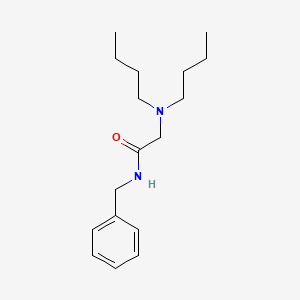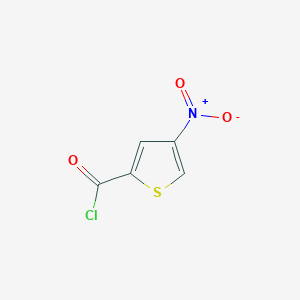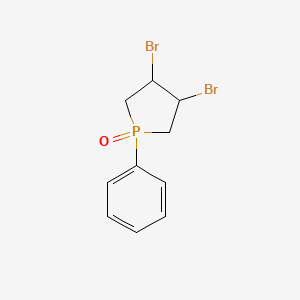
3,4-Dibromo-1-phenylphospholane 1-oxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-1-phenylphospholane 1-oxide is a chemical compound belonging to the class of phosphorus heterocycles. It is characterized by the presence of a phosphorus atom in a five-membered ring structure, substituted with bromine atoms at the 3 and 4 positions and a phenyl group at the 1 position.
准备方法
Synthetic Routes and Reaction Conditions
3,4-Dibromo-1-phenylphospholane 1-oxide can be synthesized through the addition reaction of bromine to 1-phenyl-2-phospholene 1-oxide. The reaction is typically catalyzed by a manganese catalyst, which accelerates the addition of bromine to the electron-deficient carbon-carbon double bond of the phospholene . The reaction conditions involve the use of bromine as the brominating agent and a suitable solvent, such as dichloromethane, under controlled temperature and time to ensure complete bromination.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields, ensuring the purity of the final product, and implementing safety measures for handling bromine and other reactive chemicals.
化学反应分析
Types of Reactions
3,4-Dibromo-1-phenylphospholane 1-oxide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The phosphorus atom in the compound can participate in oxidation and reduction reactions, altering its oxidation state and leading to different phosphorus-containing products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as ethanol or acetonitrile, often under reflux conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used to oxidize the phosphorus atom.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the phosphorus atom.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3,4-diamino-1-phenylphospholane 1-oxide or 3,4-dithio-1-phenylphospholane 1-oxide can be formed.
Oxidation Products: Oxidation can lead to the formation of phosphine oxides or phosphonic acids.
Reduction Products: Reduction can yield phosphines or phosphine hydrides.
科学研究应用
3,4-Dibromo-1-phenylphospholane 1-oxide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential anti-proliferative properties against leukemia cells.
Materials Science: The unique structure of the compound makes it useful in the synthesis of novel materials with specific electronic or optical properties.
Chemical Biology: It can be used as a building block for the synthesis of biologically active molecules, including enzyme inhibitors and receptor ligands.
作用机制
The mechanism of action of 3,4-Dibromo-1-phenylphospholane 1-oxide, particularly in its anti-proliferative effects, involves the induction of apoptosis in cancer cells. The compound interacts with cellular pathways that regulate cell death, leading to the activation of caspases and other apoptotic proteins . The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis selectively in cancer cells highlights its potential as a therapeutic agent.
相似化合物的比较
Similar Compounds
2,3-Dibromo-3-methyl-1-phenylphospholane 1-oxide: Another dibromophospha sugar analogue with similar anti-proliferative properties.
1-Phenyl-2-phospholene 1-oxide: The precursor to 3,4-Dibromo-1-phenylphospholane 1-oxide, used in its synthesis.
Phosphine Oxides: A broader class of compounds with a phosphorus-oxygen double bond, exhibiting various chemical and biological activities.
Uniqueness
This compound is unique due to its specific substitution pattern and the
属性
CAS 编号 |
72620-95-2 |
|---|---|
分子式 |
C10H11Br2OP |
分子量 |
337.97 g/mol |
IUPAC 名称 |
3,4-dibromo-1-phenyl-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C10H11Br2OP/c11-9-6-14(13,7-10(9)12)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2 |
InChI 键 |
XTVVHKWTOQMCRR-UHFFFAOYSA-N |
规范 SMILES |
C1C(C(CP1(=O)C2=CC=CC=C2)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


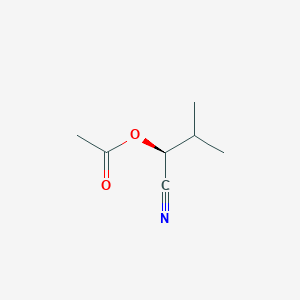


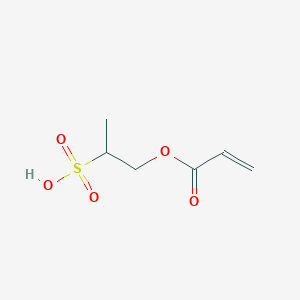
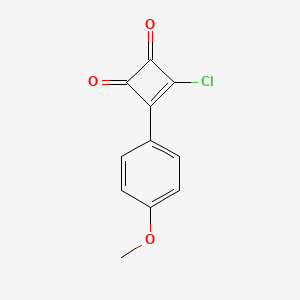
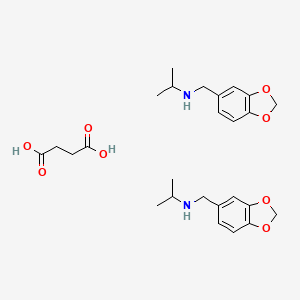

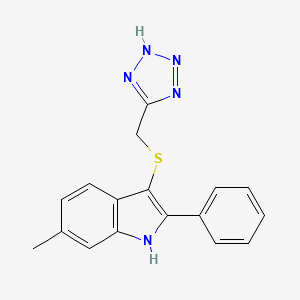
![[1,2,2-Trichloro-1-(2,3,5,6-tetrachlorocyclohexyl)-2-(2,3,5,6-tetrachlorocyclohexyl)chloranuidylethyl] phosphate](/img/structure/B14464804.png)

